

HEC96719: In Vitro Cell-Based Assay Application Notes and Protocols

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Compound of Interest		
Compound Name:	HEC96719	
Cat. No.:	B12405561	Get Quote

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Introduction

HEC96719 is a potent and selective tricyclic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism.[1][2][3] As a key regulator of these pathways, FXR has emerged as a significant therapeutic target for non-alcoholic steatohepatitis (NASH) and other metabolic diseases.[3] **HEC96719** has demonstrated excellent potency in in vitro assays for FXR activation, surpassing other known FXR agonists like GW4064 and obeticholic acid.[2][3] These application notes provide detailed protocols for two common in vitro cell-based assays to assess the activity of **HEC96719**: a Time-Resolved Fluorescence Energy Transfer (TR-FRET) coactivator recruitment assay and a luciferase reporter gene assay.

Quantitative Data Summary

The following table summarizes the in vitro potency of **HEC96719** in activating the Farnesoid X Receptor (FXR) as determined by two different cell-based assays.

Assay Type	Parameter	Value (nM)
TR-FRET Assay	EC50	1.37[1]
Luciferase Reporter Assay	EC50	1.55[1]



Signaling Pathway

Upon activation by a ligand such as **HEC96719**, the Farnesoid X Receptor (FXR) translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[6] A primary function of FXR activation is the regulation of bile acid homeostasis. This is achieved through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][7] Additionally, FXR activation directly upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes.[8][9]

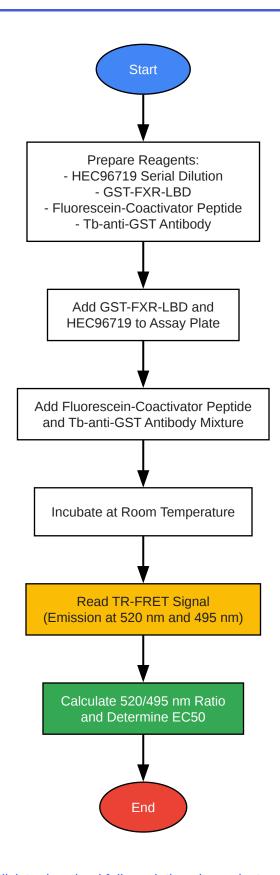
Caption: Farnesoid X Receptor (FXR) signaling pathway activated by **HEC96719**.

Experimental Protocols LanthaScreen™ TR-FRET FXR Coactivator Recruitment Assay

This biochemical assay measures the ability of **HEC96719** to promote the interaction between the FXR ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.

Experimental Workflow:





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Caption: Workflow for the LanthaScreen™ TR-FRET FXR Coactivator Recruitment Assay.



Methodology:

- Reagent Preparation:
 - Prepare a serial dilution of HEC96719 in the appropriate assay buffer.
 - Prepare the GST-tagged FXR ligand-binding domain (GST-FXR-LBD), fluorescein-labeled coactivator peptide, and terbium-labeled anti-GST antibody according to the manufacturer's instructions (e.g., LanthaScreen™ TR-FRET FXR Coactivator Assay Kit).
 [10][11][12]
- Assay Procedure:
 - In a 384-well plate, add the GST-FXR-LBD to each well.[10]
 - Add the serially diluted HEC96719 or control compounds to the respective wells.
 - Add a mixture of the fluorescein-coactivator peptide and the Tb-anti-GST antibody to all wells.[10]
 - Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
- Data Acquisition and Analysis:
 - Read the plate using a microplate reader capable of time-resolved fluorescence, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).[10]
 - Calculate the TR-FRET ratio by dividing the 520 nm emission signal by the 495 nm emission signal.
 - Plot the TR-FRET ratio against the log of the HEC96719 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[10]

FXR Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of FXR in response to **HEC96719**.



Methodology:

- · Cell Culture and Transfection:
 - Culture a suitable cell line, such as HEK293T or HepG2, in the recommended growth medium.
 - Co-transfect the cells with a plasmid expressing human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., containing Bile Salt Export Pump promoter elements).[8] A transfection reagent suitable for the chosen cell line should be used.
 - For reverse transfection assays, cells can be seeded directly into wells pre-coated with the transfection complex.[8][9]
- Compound Treatment:
 - After transfection (typically 18-24 hours), replace the medium with a serum-free or low-serum medium.
 - Prepare a serial dilution of **HEC96719** and appropriate controls (e.g., a known FXR agonist as a positive control and vehicle as a negative control).
 - Add the diluted compounds to the cells and incubate for a specified period (e.g., 16-24 hours).
- Luciferase Assay and Data Analysis:
 - Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
 - Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
 - Express the FXR activity as the fold induction of luciferase activity over the vehicle-treated control.



 Plot the fold induction against the log of the HEC96719 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[13]

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